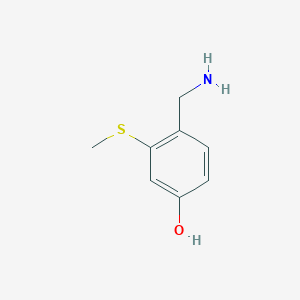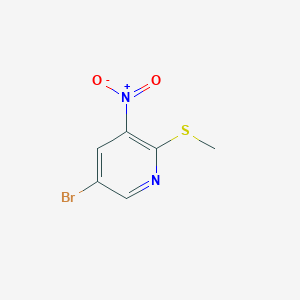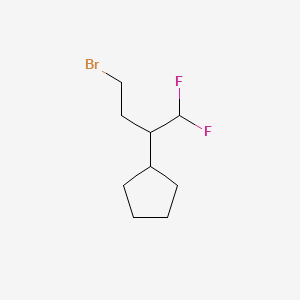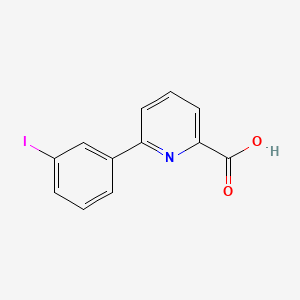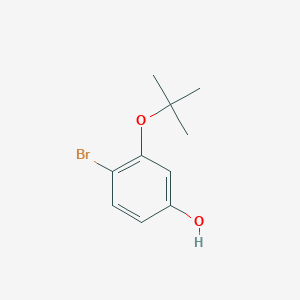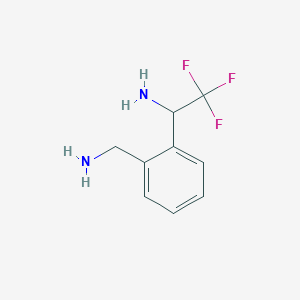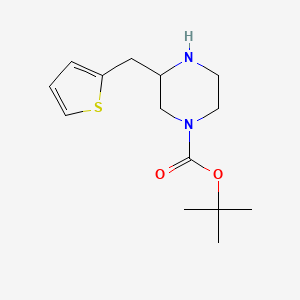
Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C13H20N2O2S It is a piperazine derivative that features a thiophene ring, which is a five-membered ring containing sulfur
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of thiophene-2-carboxaldehyde with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the piperazine moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the piperazine or thiophene rings.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The thiophene ring and piperazine moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(thiophen-2-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
- Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate is unique due to the specific positioning of the thiophene ring and the tert-butyl group. This configuration can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H22N2O2S |
|---|---|
Molekulargewicht |
282.40 g/mol |
IUPAC-Name |
tert-butyl 3-(thiophen-2-ylmethyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H22N2O2S/c1-14(2,3)18-13(17)16-7-6-15-11(10-16)9-12-5-4-8-19-12/h4-5,8,11,15H,6-7,9-10H2,1-3H3 |
InChI-Schlüssel |
RKILWTDCSGLNHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)CC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






